N'-{[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbonyl}-4-fluorobenzenesulfonohydrazide
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Description
The compound is a complex organic molecule that contains a pyrrole ring and a thieno[2,3-b]pyridine moiety. Pyrrole is a five-membered aromatic heterocycle, like benzene and imidazole. Thieno[2,3-b]pyridine is a polycyclic heteroarene that is a fusion of thiophene and pyridine rings .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrrole and thieno[2,3-b]pyridine rings in separate steps, followed by their coupling. The exact synthetic route would depend on the specific substituents and their compatibility with the reaction conditions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrole and thieno[2,3-b]pyridine rings, along with the various substituents. The exact structure would depend on the specific positions and orientations of these substituents .Chemical Reactions Analysis
As an organic compound, this molecule could participate in a variety of chemical reactions. The pyrrole ring, for example, can undergo electrophilic substitution reactions. The thieno[2,3-b]pyridine moiety might also be reactive, depending on the specific substituents present .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyrrole and thieno[2,3-b]pyridine rings might confer aromatic stability. The specific substituents could also influence properties like solubility, melting point, and reactivity .Safety and Hazards
Future Directions
Properties
IUPAC Name |
N'-(4-fluorophenyl)sulfonyl-4,6-dimethyl-3-pyrrol-1-ylthieno[2,3-b]pyridine-2-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN4O3S2/c1-12-11-13(2)22-20-16(12)17(25-9-3-4-10-25)18(29-20)19(26)23-24-30(27,28)15-7-5-14(21)6-8-15/h3-11,24H,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQJGWRSDOVIJRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)C(=O)NNS(=O)(=O)C3=CC=C(C=C3)F)N4C=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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